

# Dactylyne: A Technical Guide to a Marine-Derived Drug Metabolism Inhibitor

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#### **Abstract**

**Dactylyne**, a halogenated acetylenic ether first isolated from the sea hare Aplysia dactylomela, represents a potent inhibitor of drug metabolism. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of **Dactylyne**. It includes a summary of its chemical properties, key experimental findings, and detailed protocols for its total synthesis. The primary mechanism of action of **Dactylyne** is the inhibition of hepatic microsomal enzymes, leading to a significant potentiation of the effects of drugs metabolized by this system, such as pentobarbital. This document consolidates the available data to serve as a valuable resource for researchers investigating novel enzyme inhibitors and drug-drug interactions.

#### Introduction

**Dactylyne** is a marine natural product that has garnered interest due to its unique chemical structure and significant biological activity. First reported in 1978, it was identified as a potent inhibitor of drug metabolism with a relatively low toxicity profile.[1] This guide details the foundational research on **Dactylyne**, offering insights into its discovery and potential as a pharmacological tool.

#### **Discovery and History**



**Dactylyne** was first isolated from the sea hare Aplysia dactylomela.[1][2] The initial investigation into its pharmacological properties was conducted by Kaul and Kulkarni in 1978, who described it as an acetylenic dibromochloro ether.[1][2] Their seminal work established **Dactylyne** as a powerful inhibitor of pentobarbital metabolism in mice, significantly prolonging its hypnotic effects. This discovery highlighted the potential of marine organisms as a source of novel pharmacologically active compounds.

## **Chemical and Physical Properties**

**Dactylyne** is characterized by its complex halogenated and acetylenic structure.

Property	Value
Chemical Formula	C15H19Br2ClO
Molecular Weight	410.57 g/mol
CAS Number	55306-12-2
Description	Acetylenic dibromochloro ether

#### **Pharmacological Data**

The primary reported pharmacological effect of **Dactylyne** is the potentiation of pentobarbital-induced sleep time through the inhibition of its metabolism.

## In Vivo Studies: Potentiation of Pentobarbital Hypnosis

The foundational in vivo experiments demonstrated the significant impact of **Dactylyne** on the duration of pentobarbital-induced sleep in mice.



Treatment Group	Dose of Dactylyne (mg/kg, i.p.)	Dose of Pentobarbital (mg/kg, i.p.)	Observation	Reference
Control	0	Not specified	Normal sleep duration	Kaul & Kulkarni, 1978
Dactylyne	25	Not specified	Prolonged sleep time by >10 hours	Kaul & Kulkarni, 1978

#### **Pharmacokinetic Effects**

The prolonged sleep time was attributed to a significant alteration in the pharmacokinetics of pentobarbital.

Parameter	Effect of Dactylyne (25 mg/kg, i.p.)	Reference
Pentobarbital Elimination Half- life	Increased "several folds"	Kaul & Kulkarni, 1978

### **Toxicology**

Initial toxicological assessments indicated a favorable safety profile for **Dactylyne**.

Route of Administration	Maximum Non-Toxic Dose (mg/kg)	Reference
Intravenous (i.v.)	200	Kaul & Kulkarni, 1978

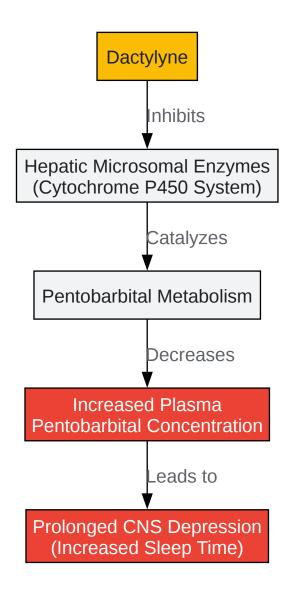
#### **Mechanism of Action**

**Dactylyne**'s pharmacological effects are a direct consequence of its inhibition of hepatic microsomal enzymes, the primary system responsible for the metabolism of a wide range of xenobiotics, including pentobarbital.



#### **Inhibition of Hepatic Microsomal Enzymes**

The available evidence strongly suggests that **Dactylyne** targets the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum of hepatocytes. While the specific CYP isozymes inhibited by **Dactylyne** have not been reported in the reviewed literature, the significant impact on pentobarbital metabolism points towards inhibition of one or more of the key drug-metabolizing CYPs.



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Caption: Proposed mechanism of **Dactylyne**'s potentiation of pentobarbital effects.

## **Experimental Protocols**



The following sections detail the methodologies for the synthesis of **Dactylyne**. The protocols for isolation and in-vivo pharmacology are based on information from available abstracts, as the full primary literature could not be obtained.

#### Isolation of Dactylyne from Aplysia dactylomela

Note: The following is a generalized protocol based on abstracts. Specific details from the original publication by Kaul and Kulkarni (1978) may vary.

- Collection and Extraction: Specimens of Aplysia dactylomela are collected and homogenized. The homogenate is then subjected to solvent extraction, likely using a series of organic solvents with increasing polarity to partition the various secondary metabolites.
- Chromatographic Separation: The crude extract is fractionated using column chromatography over silica gel or a similar stationary phase. Elution with a gradient of solvents (e.g., hexane, ethyl acetate) is performed to separate compounds based on polarity.
- Purification: Fractions containing **Dactylyne**, as identified by thin-layer chromatography
  (TLC) and spectroscopic methods, are pooled and further purified using techniques such as
  high-performance liquid chromatography (HPLC) to yield the pure compound.
- Structure Elucidation: The structure of the isolated **Dactylyne** is confirmed using a
  combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR),
  Mass Spectrometry (MS), and Infrared (IR) spectroscopy.



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Caption: Generalized workflow for the isolation of **Dactylyne**.



# In Vivo Pharmacological Assay: Pentobarbital-Induced Sleep Time

Note: The following is a generalized protocol based on abstracts. Specific details from the original publication by Kaul and Kulkarni (1978) may vary.

- Animals: Male mice are used for the experiment.
- Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a specified period before the experiment.
- Grouping: Mice are randomly divided into a control group and a **Dactylyne**-treated group.
- Drug Administration:
  - The control group receives a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.
  - The treatment group receives **Dactylyne** (25 mg/kg) dissolved in a suitable vehicle via i.p. injection.
- Pentobarbital Administration: After a predetermined time following the initial injection, all animals receive an i.p. injection of a hypnotic dose of pentobarbital.
- Measurement of Sleep Time: The onset of sleep is determined by the loss of the righting reflex. The duration of sleep is measured as the time from the loss to the spontaneous recovery of the righting reflex.
- Data Analysis: The mean sleep duration for each group is calculated and compared using appropriate statistical methods.

#### **Total Synthesis of (-)-Dactylyne**

The first total synthesis of (-)-dactylyne was reported by Gao and Murai in 1992. The following is a summary of the key steps in their synthetic route. For full experimental details, including reagent quantities and reaction conditions, please refer to the original publication.

Retrosynthetic Analysis: The synthesis plan involved the disconnection of the target molecule to a key all-cis-substituted tetrahydropyran intermediate. This intermediate was envisioned to



be formed from an acyclic halogenated epoxy alcohol.

#### Key Synthetic Steps:

- Starting Material: The synthesis commences from a readily available chiral starting material to establish the desired stereochemistry.
- Epoxidation and Halogenation: A series of reactions are employed to introduce the epoxide and halogen atoms onto the acyclic precursor.
- Intramolecular Ring Closure: A key step involves the stereoselective intramolecular cyclization of the epoxy alcohol to form the tetrahydropyran ring with the correct cisstereochemistry.
- Side Chain Elaboration: The two side chains are installed using Wittig-type olefination reactions.
- Final Functional Group Manipulations: The synthesis is completed through functional group interconversions to yield (-)-dactylyne.

#### **Conclusion and Future Directions**

**Dactylyne** stands out as a potent inhibitor of drug metabolism of marine origin. Its ability to significantly prolong the effects of pentobarbital highlights its potential as a tool for studying hepatic enzyme systems. Future research should focus on several key areas:

- Elucidation of the Specific CYP Isozyme Inhibition Profile: Identifying the specific cytochrome P450 enzymes inhibited by **Dactylyne** and determining their IC50 values would provide a more precise understanding of its mechanism of action and potential for drug-drug interactions.
- Investigation of Other Biological Activities: While the inhibition of drug metabolism is its most prominent reported activity, further screening for other potential pharmacological effects, such as cytotoxicity or modulation of signaling pathways, is warranted.
- Structure-Activity Relationship Studies: The total synthesis of **Dactylyne** opens the door for the creation of analogs. Synthesizing and testing derivatives could elucidate the key



structural features required for its inhibitory activity and potentially lead to the development of more potent or selective inhibitors.

The study of **Dactylyne** underscores the vast potential of marine natural products as a source of novel chemical entities with significant pharmacological properties, offering promising avenues for future drug discovery and development.

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